molecular formula C9H9N5O2 B5806501 2-methoxy-N-(1H-tetrazol-5-yl)benzamide

2-methoxy-N-(1H-tetrazol-5-yl)benzamide

Cat. No.: B5806501
M. Wt: 219.20 g/mol
InChI Key: ATALZUCFEBUDEM-UHFFFAOYSA-N
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Description

2-methoxy-N-(1H-tetrazol-5-yl)benzamide is a compound that features a benzamide core substituted with a methoxy group and a tetrazole ring. The tetrazole ring, a five-membered ring containing four nitrogen atoms, is known for its stability and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with

Properties

IUPAC Name

2-methoxy-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-16-7-5-3-2-4-6(7)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALZUCFEBUDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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